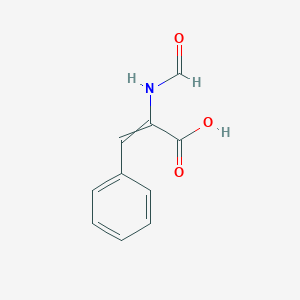

2-Formamido-3-phenylprop-2-enoic acid

Description

Contextualizing α-Formamido-α,β-unsaturated Carboxylic Acids

α-Formamido-α,β-unsaturated carboxylic acids are a class of organic molecules characterized by a carboxylic acid functional group and a formamido group attached to the α-carbon of an α,β-unsaturated carbon-carbon double bond. These compounds are valuable intermediates in organic synthesis, particularly in the preparation of amino acids and their derivatives.

The synthesis of these compounds can often be achieved through methods like the Erlenmeyer-Plöchl reaction. This reaction involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, to form an azlactone (an oxazolone (B7731731) derivative). Subsequent hydrolysis of the azlactone yields the α-acylamino-α,β-unsaturated acid. By using N-formylglycine as the starting material, the corresponding α-formamido derivative can be obtained.

The presence of the electron-withdrawing formamido and carboxylic acid groups, conjugated with the carbon-carbon double bond, significantly influences the reactivity of the molecule. This arrangement makes the β-carbon susceptible to nucleophilic attack, a characteristic feature of α,β-unsaturated carbonyl compounds.

Significance of the 3-Phenylprop-2-enoic Acid Skeleton in Organic Chemistry

The foundational structure of 2-formamido-3-phenylprop-2-enoic acid is 3-phenylprop-2-enoic acid, commonly known as cinnamic acid. Cinnamic acid and its derivatives are widespread in nature, found in various plants and resins, and are known for their sensory properties. mcdb.cafoodb.ca

From a chemical standpoint, the 3-phenylprop-2-enoic acid skeleton is a versatile building block in organic synthesis. The presence of a carboxylic acid, an alkene, and a phenyl group provides multiple sites for chemical modification. This allows for the synthesis of a wide array of derivatives with diverse applications. For instance, cinnamic acid derivatives are utilized in the pharmaceutical industry, in the manufacturing of perfumes and flavorings, and as precursors for other valuable chemical compounds. nih.gov

The phenyl group in the 3-position can be substituted with various functional groups to modulate the electronic and steric properties of the molecule, leading to a broad range of chemical and biological activities. The conjugated system extending from the phenyl ring to the carboxylic acid group also imparts specific spectroscopic properties and reactivity to the molecule.

Structural Isomerism and Conformation of 2-Formamido-3-phenylprop-2-enoic Acid

The structure of 2-formamido-3-phenylprop-2-enoic acid allows for several types of isomerism and conformational flexibility, which are crucial in determining its chemical and physical properties.

Geometric Isomerism: The presence of the carbon-carbon double bond (Cα=Cβ) gives rise to geometric isomers, designated as (E) and (Z) configurations. The relative stability of these isomers is influenced by steric interactions between the substituents on the double bond. For the related N-acetyl-α,β-dehydrophenylalanine, the (Z)-isomer is generally more stable. researchgate.net The specific configuration of 2-formamido-3-phenylprop-2-enoic acid would be determined by the synthetic route employed.

Studies on analogous N-acetyl-α,β-dehydroamino acids reveal that these molecules tend to adopt planar conformations to maximize π-electron delocalization. nih.gov The preferred conformations are often influenced by intramolecular hydrogen bonding and the polarity of the solvent. For instance, in non-polar solvents, conformations stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the carboxylic acid (a C5 hydrogen bond) are often observed. In more polar solvents, open conformations may be favored. nih.gov

Structure

3D Structure

Properties

CAS No. |

74010-51-8 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-formamido-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H9NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-7H,(H,11,12)(H,13,14) |

InChI Key |

XOCMVMSTBYWGJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formamido 3 Phenylprop 2 Enoic Acid and Analogs

De Novo Synthesis Approaches to the α,β-Unsaturated Amide Carboxylic Acid Moiety

De novo synthesis involves the construction of the target molecule's backbone from simpler, acyclic precursors. The most prominent and historically significant method for synthesizing α-amido-α,β-unsaturated acids is the Erlenmeyer-Plöchl synthesis. wikipedia.org This reaction series condenses an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a weak base like sodium acetate. wikipedia.orgjocpr.com

The process begins with the cyclization of an N-acylglycine, such as hippuric acid (N-benzoylglycine), to form an intermediate known as an azlactone or oxazolone (B7731731). youtube.com This azlactone possesses acidic protons at the C4 position, which can be removed by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde (in this case, benzaldehyde). Subsequent elimination of water from the aldol-type adduct yields a condensed azlactone product. wikipedia.org The final step involves the hydrolysis of this unsaturated azlactone ring to afford the desired α-acylamino-α,β-unsaturated acid.

To obtain the specific 2-formamido derivative, N-formylglycine would be used as the starting material instead of N-acetyl or N-benzoylglycine. The reaction between N-formylglycine and benzaldehyde (B42025) under Erlenmeyer-Plöchl conditions directly yields 2-Formamido-3-phenylprop-2-enoic acid.

The general mechanism can be summarized as:

Formation of the oxazolone from N-formylglycine using acetic anhydride.

Base-catalyzed condensation of the oxazolone with benzaldehyde.

Hydrolysis of the resulting unsaturated azlactone to open the ring and form the final product.

Variants of this synthesis may employ different condensing agents and bases to improve yields and reaction conditions. jocpr.com

Functionalization Strategies on the Phenylprop-2-enoic Acid Framework

An alternative to de novo synthesis is the functionalization of a pre-existing phenylprop-2-enoic acid (cinnamic acid) scaffold. This approach involves the sequential or concerted introduction of the formamido group at the α-carbon and the creation of the α,β-double bond if not already present.

Introducing a formamido group at the α-position of a carboxylic acid requires a multi-step process. A common strategy is the Hell-Volhard-Zelinsky reaction, which facilitates α-substitution of carboxylic acids. khanacademy.org

The sequence would be as follows:

α-Halogenation: Cinnamic acid can be first reduced to 3-phenylpropanoic acid. This saturated acid is then treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to yield 2-bromo-3-phenylpropanoic acid. khanacademy.org

Amination: The resulting α-bromo acid can undergo nucleophilic substitution with an amine source, such as ammonia (B1221849), to introduce an amino group at the α-position, forming phenylalanine.

Formylation: The α-amino group of phenylalanine is then formylated. Various methods exist for the formylation of amines, including the use of formic acid, acetic formic anhydride, or other formylating agents. nih.gov

Dehydrogenation: Finally, the α,β-unsaturation must be reintroduced. This can be achieved through a dehydrogenation reaction, often catalyzed by transition metals like palladium, to yield the target compound. researchgate.net

Olefination reactions provide a powerful method for constructing the α,β-double bond with high stereocontrol. These reactions typically involve the coupling of a carbonyl compound with a phosphorus-stabilized carbanion.

Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used modification of the Wittig reaction that often provides excellent E-selectivity for the resulting alkene. organic-chemistry.org The synthesis would involve reacting benzaldehyde with a phosphonate (B1237965) reagent, such as diethyl (formamido(phosphono)methyl)formate. The phosphonate carbanion is generated using a base and subsequently reacts with benzaldehyde to form the α,β-unsaturated product. A mild protocol for HWE reactions can utilize zinc triflate as a promoter in the presence of tertiary amine bases to produce α,β-unsaturated amides and acids. organic-chemistry.org

Wittig Reaction: The classic Wittig reaction can also be employed, using a suitable phosphonium (B103445) ylide derived from an α-formamidoacetic acid precursor. acs.org However, controlling the stereochemistry can be more challenging compared to the HWE reaction.

Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde (benzaldehyde) with a compound containing an active methylene (B1212753) group, such as N-formylglycine, catalyzed by a weak base like pyridine (B92270) or piperidine. researchgate.net The initial condensation is followed by decarboxylation to yield the α,β-unsaturated product. This method is a direct and efficient route for generating the desired structure.

| Reaction Type | Key Reagents | Typical Stereoselectivity | Advantages |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate ester, Base, Benzaldehyde | High (E)-selectivity | High yields, good stereocontrol, water-soluble byproducts. |

| Wittig Reaction | Phosphonium ylide, Benzaldehyde | Variable (depends on ylide stability) | Broad substrate scope. |

| Knoevenagel-Doebner | N-formylglycine, Benzaldehyde, Base (e.g., Pyridine) | Generally (E)-selective | Mild conditions, direct conversion. researchgate.net |

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like 2-Formamido-3-phenylprop-2-enoic acid.

Regioselectivity: In the Erlenmeyer-Plöchl synthesis, the regioselectivity is inherently controlled by the reaction mechanism. The condensation occurs specifically between the C4 of the azlactone and the aldehyde carbonyl, ensuring the correct placement of the phenyl group relative to the formamido and carboxylic acid moieties. wikipedia.org In functionalization strategies starting from cinnamic acid derivatives, regioselectivity is critical during the α-functionalization step. The Hell-Volhard-Zelinsky reaction, for instance, is highly regioselective for the α-position of carboxylic acids. khanacademy.org

Chemoselectivity: Chemoselectivity involves differentiating between multiple reactive functional groups. During formylation of an amino acid, the reaction must selectively target the amino group without affecting the carboxylic acid. This is often achieved by protecting the carboxylic acid as an ester prior to formylation and deprotecting it afterward. Similarly, when performing olefination reactions, the base used should be selective for deprotonating the phosphonate or active methylene compound without causing undesired side reactions with the aldehyde or the formamido group.

Stereoselectivity: The α,β-double bond can exist as either the (E) or (Z) isomer. For many applications, controlling this stereochemistry is crucial. As noted, the Horner-Wadsworth-Emmons reaction is particularly valuable for its tendency to produce the thermodynamically more stable (E)-isomer with high selectivity. organic-chemistry.org The stereochemical outcome of the Erlenmeyer-Plöchl synthesis can also be influenced by reaction conditions, though it often yields the (Z)-isomer of the azlactone, which upon hydrolysis can lead to the (Z)-acid.

Green Chemistry Principles in Synthetic Routes of 2-Formamido-3-phenylprop-2-enoic Acid

Applying green chemistry principles to the synthesis of 2-Formamido-3-phenylprop-2-enoic acid aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. mdpi.com

Alternative Solvents and Catalysts: The classic Erlenmeyer-Plöchl reaction often uses acetic anhydride, which is corrosive and generates acetic acid as a byproduct. Greener modifications have been developed that utilize alternative catalysts and reaction media. For example, the use of basic ionic liquids like 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) has been shown to catalyze the reaction efficiently at room temperature under solvent-free conditions. jocpr.com These ionic liquids can often be recovered and reused, reducing waste. jocpr.com

Alternative Energy Sources: Microwave irradiation and sonochemistry (ultrasound) have been employed to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating. researchgate.net The Erlenmeyer synthesis of azlactones has been successfully performed under sonochemical conditions in ionic liquids, providing excellent yields in a significantly reduced timeframe. researchgate.net

Atom Economy: Synthetic routes with high atom economy are preferred. One-pot reactions like the Knoevenagel-Doebner condensation or the Erlenmeyer-Plöchl synthesis are generally more atom-economical than multi-step functionalization strategies that require protection/deprotection steps and generate more byproducts.

| Green Chemistry Principle | Traditional Method (Erlenmeyer-Plöchl) | Greener Alternative | Reference |

|---|---|---|---|

| Safer Solvents/Catalysts | Acetic anhydride, Sodium acetate | Ionic liquid [bmIm]OH as catalyst and medium | jocpr.com |

| Energy Efficiency | Conventional heating | Sonochemical reaction (ultrasound) | researchgate.net |

| Waste Reduction | Stoichiometric reagents, generation of acetic acid byproduct | Reusable ionic liquid catalyst | jocpr.com |

By adopting these greener methodologies, the synthesis of 2-Formamido-3-phenylprop-2-enoic acid can be made more sustainable and environmentally benign.

Chemical Reactivity and Transformation Studies of 2 Formamido 3 Phenylprop 2 Enoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing conversion to esters and amides. These reactions are fundamental for modifying the solubility and reactivity of the parent molecule or for coupling it with other molecular fragments.

Esterification: The conversion of 2-formamido-3-phenylprop-2-enoic acid to its corresponding esters is typically achieved through Fischer esterification. nih.govyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the ester product. nih.gov This transformation is crucial for creating derivatives with altered physical properties or for protecting the carboxylic acid group during subsequent reactions.

Amidation: The carboxylic acid can also be converted into an amide by reaction with a primary or secondary amine. Direct condensation is difficult, so the reaction typically requires activation of the carboxylic acid. nih.govmasterorganicchemistry.com This is often accomplished using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Alternatively, a two-step process can be employed where the carboxylic acid is first converted to a more reactive intermediate, such as an ester or an acyl chloride, which then readily reacts with an amine to form the desired amide. monash.edu This reaction is fundamental in peptide synthesis and the creation of various bioactive molecules.

| Reaction Type | Reactants | Conditions | Product |

| Esterification | 2-Formamido-3-phenylprop-2-enoic acid, Methanol (B129727) | H₂SO₄ (catalyst), Reflux | Methyl 2-formamido-3-phenylprop-2-enoate |

| Amidation | 2-Formamido-3-phenylprop-2-enoic acid, Benzylamine | DCC, Solvent (e.g., THF) | N-benzyl-2-formamido-3-phenylacrylamide |

Transformations of the α,β-Unsaturated Alkene Moiety

The carbon-carbon double bond, conjugated with both the carboxylic acid and the phenyl group, is a key site of reactivity. It is susceptible to addition reactions, particularly hydrogenation and cycloadditions.

The reduction of the alkene moiety in 2-formamido-3-phenylprop-2-enoic acid and its derivatives is one of the most extensively studied transformations, as it provides a direct route to N-formylphenylalanine, a precursor to phenylalanine. youtube.com A significant focus of research has been on asymmetric hydrogenation to produce enantiomerically pure amino acids. nih.gov

This is typically achieved using chiral transition metal catalysts, most commonly based on rhodium or ruthenium, with chiral phosphine (B1218219) ligands. nih.govyoutube.com These catalysts create a chiral environment that directs the addition of hydrogen to one face of the double bond, resulting in a high enantiomeric excess (ee) of one stereoisomer. Catalysts such as those based on the DuPhos and BINAP ligand families have demonstrated exceptional efficiency and selectivity in these reactions, often achieving near-quantitative yields and enantiomeric excesses greater than 95%. nih.govrsc.org

| Catalyst System | Substrate | Conditions | Product | Yield | Enantiomeric Excess (ee) |

| Rhodium-DuPhos | Methyl α-formamidocinnamate | H₂ (low pressure), Methanol | N-Formylphenylalanine methyl ester | >99% | >99% |

| Rhodium-BPPM | α-acetamidocinnamic acid | H₂ (1-4 atm), Ethanol | N-Acetylphenylalanine | ~100% | 94% |

| Ruthenium-BINAP | α-acetamidocinnamic acid | H₂ (4 atm), Ethanol | N-Acetylphenylalanine | ~100% | 88% |

Note: Data for the closely related α-acetamidocinnamic acid is included to illustrate the effectiveness of common catalyst systems.

The α,β-unsaturated system in 2-formamido-3-phenylprop-2-enoic acid makes it a potential candidate for cycloaddition reactions, particularly the Diels-Alder reaction, where it would act as a dienophile. acs.org In a [4+2] cycloaddition, a conjugated diene reacts with a dienophile to form a six-membered ring. acs.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups conjugated to the double bond. youtube.com Both the carboxylic acid and the formamido groups on the alkene in 2-formamido-3-phenylprop-2-enoic acid are electron-withdrawing, suggesting it should be a competent dienophile.

While specific examples of 2-formamido-3-phenylprop-2-enoic acid in Diels-Alder reactions are not extensively documented in the literature, its structural analogues readily participate in such transformations. For instance, other α,β-unsaturated acids and esters are commonly used as dienophiles. acs.org The reaction would involve combining 2-formamido-3-phenylprop-2-enoic acid with a suitable diene, such as cyclopentadiene (B3395910) or furan, often under thermal conditions or with Lewis acid catalysis to yield a complex cyclic adduct. chemrxiv.org The stereochemistry of the substituents on the dienophile is typically retained in the product. youtube.com

| Reaction Type | Potential Diene | Potential Dienophile | Expected Product Class |

| Diels-Alder [4+2] | Cyclopentadiene | 2-Formamido-3-phenylprop-2-enoic acid | Bicyclic carboxylic acid |

| Diels-Alder [4+2] | Furan | 2-Formamido-3-phenylprop-2-enoic acid | Oxabicyclic carboxylic acid |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide | 2-Formamido-3-phenylprop-2-enoic acid | Substituted Pyrrolidine |

Reactivity of the Formamido Group

The formamido (-NHCHO) group serves primarily as a protecting group for the amine functionality. Its reactivity is mainly centered on its removal (hydrolysis) to unveil the free amine, which can then be further derivatized.

The N-formyl group can be removed under acidic conditions to yield the corresponding amine. nih.gov However, the conditions must be carefully controlled to avoid undesired side reactions, such as hydrolysis of other ester or amide bonds within the molecule. For instance, heating α-acetaminocinnamic acid (a close analogue) with dilute hydrochloric acid results in the hydrolysis of both the amide group and the enamine, leading to the formation of phenylpyruvic acid. This reaction highlights the susceptibility of the entire α-acylamino-α,β-unsaturated acid system to hydrolysis.

Selective deformylation to produce the amino acid can be achieved under milder acidic conditions, often using alcoholic solutions of HCl. nih.gov This process is a critical final step in many syntheses of phenylalanine from 2-formamido-3-phenylprop-2-enoic acid after the double bond has been hydrogenated.

Direct substitution or alkylation on the nitrogen of the formamido group is not a common transformation. The formyl group is generally not modified but rather removed. Derivatization of the nitrogen atom is typically performed after the hydrolysis of the formyl group to expose the primary amine.

Once the free amine of the corresponding amino acid (e.g., phenylalanine) is obtained, it can readily undergo a wide range of N-substitution reactions. These include:

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. nih.gov

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form different amide derivatives. This is a standard procedure for introducing various protecting groups or for building peptide chains.

This deprotection-derivatization sequence allows for the synthesis of a vast array of N-substituted phenylalanine derivatives from the common 2-formamido-3-phenylprop-2-enoic acid precursor.

Aromatic Ring Functionalizations and Derivatizations of 2-Formamido-3-phenylprop-2-enoic Acid

The presence of the formamido group at the α-position and the acrylic acid moiety introduces electronic and steric factors that would influence the reactivity and regioselectivity of electrophilic aromatic substitution on the phenyl ring. However, without experimental data, any discussion on potential reaction outcomes remains speculative.

Consequently, there are no detailed research findings, reaction conditions, or data tables to present for the aromatic ring functionalizations and derivatizations of this specific compound. Further experimental investigation is required to elucidate the chemical reactivity of the aromatic nucleus in 2-Formamido-3-phenylprop-2-enoic acid and to explore the synthesis of its various phenyl-substituted derivatives.

Stereochemical Aspects and Asymmetric Synthesis Involving 2 Formamido 3 Phenylprop 2 Enoic Acid

Chiral Recognition and Resolution Strategies

Chiral resolution is a process used to separate a racemic mixture into its individual enantiomers. wikipedia.org For carboxylic acids like 2-formamido-3-phenylprop-2-enoic acid, which is achiral but leads to chiral products, resolution is typically applied to the chiral downstream products, such as N-formyl-phenylalanine. However, the principles of chiral recognition are fundamental to both the separation of enantiomers and the mechanisms of asymmetric synthesis.

Common strategies for chiral resolution that are applicable to chiral amino acid derivatives include:

Crystallization of Diastereomeric Salts: This is a classical and widely used method for resolving racemic mixtures of compounds that can form salts, such as carboxylic acids or amines. wikipedia.org The racemic acid is reacted with a single enantiomer of a chiral base (a resolving agent), like brucine (B1667951) or 1-phenylethylamine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts are treated with a strong acid to regenerate the pure enantiomers of the original acid and the resolving agent. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers of the analyte interact differently, leading to different retention times and thus separation. mdpi.com Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), which have shown broad applicability for resolving a wide range of racemates. mdpi.comnih.gov

Enzymatic Resolution: Enzymes exhibit high stereoselectivity and can be used to resolve racemic mixtures. For example, a lipase (B570770) could selectively catalyze the esterification of one enantiomer of a chiral alcohol with an acid, or a protease could selectively hydrolyze an ester or amide of one enantiomer of a chiral acid, leaving the other enantiomer unreacted. This kinetic resolution process allows for the separation of the reacted and unreacted enantiomers. nii.ac.jp

While these methods are generally applicable, the optimal strategy for a specific derivative of 2-formamido-3-phenylprop-2-enoic acid would require empirical determination.

Enantioselective Hydrogenation and Addition Reactions

The most studied and successful asymmetric transformation of 2-formamido-3-phenylprop-2-enoic acid and its analogs (particularly the N-acetyl derivative, α-acetamidocinnamic acid) is enantioselective hydrogenation. This reaction reduces the carbon-carbon double bond to create a chiral center, producing an N-acyl-phenylalanine derivative with high enantiomeric excess (ee).

The hydrogenation of these substrates is a benchmark reaction for testing the efficacy of new asymmetric catalysts. The general reaction is as follows:

(Image depicting the hydrogenation of an N-acyl dehydroamino acid to a chiral N-acyl amino acid)

(Image depicting the hydrogenation of an N-acyl dehydroamino acid to a chiral N-acyl amino acid)Detailed research has shown that rhodium complexes bearing chiral phosphine (B1218219) ligands are exceptionally effective for this transformation. wikipedia.orgnii.ac.jp The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand. A wide variety of chiral diphosphine ligands have been developed and successfully applied, often achieving enantiomeric excesses greater than 95%. nih.govnii.ac.jp

Table 1: Examples of Chiral Ligands for Rh-Catalyzed Asymmetric Hydrogenation of α-Acetamidocinnamic Acid A close analog of 2-formamido-3-phenylprop-2-enoic acid.

| Ligand Name | Abbreviation | Achieved Enantiomeric Excess (ee) | Reference |

| Bis(diphenylphosphino)propane derivative | DIOP | 50% | nii.ac.jp |

| 2,3-Bis(diphenylphosphino)butane | CHIRAPHOS | Not specified | researchgate.net |

| 2,3-Bis(diphenylphosphino)norbornene | NORPHOS | 96% | nii.ac.jp |

| 1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene | (R,R)-Et-DuPhos | >99% | wikipedia.org |

| (1R,2R)-1,2-Bis(diphenylphosphinomethyl)cyclobutane | Not specified | Not specified | beilstein-journals.org |

The mechanism of this rhodium-catalyzed hydrogenation has been extensively studied. It is generally accepted that the substrate coordinates to the rhodium center through both the double bond and the amide carbonyl oxygen, forming a five-membered chelate ring. The structure of the chiral ligand dictates the facial selectivity of the subsequent hydrogen addition, leading to the preferential formation of one enantiomer. mdpi.com

While rhodium has been the most prominent metal, recent research has explored the use of more earth-abundant metals. For instance, cobalt-based catalysts with chiral diphosphine ligands have been developed for the asymmetric hydrogenation of various α,β-unsaturated carboxylic acids, achieving excellent enantioselectivities (up to >99% ee) and high activity. semanticscholar.org

Applications in the Synthesis of Chiral Amino Acid Derivatives

The primary application of asymmetric transformations involving 2-formamido-3-phenylprop-2-enoic acid is the synthesis of optically pure phenylalanine and its derivatives. L-Phenylalanine is one of the essential proteinogenic amino acids, and its derivatives are crucial components in many pharmaceuticals.

Synthesis of L-DOPA: The asymmetric hydrogenation of a substituted α-acetamidocinnamic acid derivative was a key step in an early industrial synthesis of L-DOPA (L-3,4-dihydroxyphenylalanine), a drug used for treating Parkinson's disease. beilstein-journals.org This demonstrated the industrial viability and importance of this chemical transformation.

Synthesis of Unnatural Amino Acids: The methodology is not limited to naturally occurring amino acids. By modifying the phenyl ring or the N-acyl group of the starting material, a wide variety of unnatural chiral amino acids can be synthesized. These tailor-made amino acids are indispensable in modern drug design and medicinal chemistry. youtube.com For example, the synthesis of specialized derivatives like p-boronophenylalanine (BPA), used in boron neutron capture therapy (BNCT), relies on synthetic routes where control of stereochemistry is critical. researchgate.net The enantioselective hydrogenation of precursors similar to 2-formamido-3-phenylprop-2-enoic acid provides a direct route to the chiral amino acid core. researchgate.net

The resulting N-formyl or N-acetyl amino acids can be readily deprotected by acid or enzymatic hydrolysis to yield the free chiral amino acid, which can then be used in peptide synthesis or further modified. nih.gov

Catalytic Systems for Asymmetric Transformations

The success of asymmetric synthesis relies heavily on the design and application of effective chiral catalysts. For transformations involving 2-formamido-3-phenylprop-2-enoic acid, several catalytic systems have proven to be effective.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective reactions. mdpi.com This field has emerged as a powerful alternative to metal- and biocatalysis, offering advantages such as low toxicity and operational simplicity.

For α,β-unsaturated systems like 2-formamido-3-phenylprop-2-enoic acid, a common organocatalytic activation mode is the formation of a chiral iminium ion. unibo.it Chiral primary or secondary amines (e.g., proline derivatives or MacMillan catalysts) react reversibly with an α,β-unsaturated carbonyl compound to form an iminium ion, which lowers the LUMO of the system and activates it for nucleophilic attack at the β-position. unibo.itresearchgate.net

While specific examples of organocatalytic conjugate additions to 2-formamido-3-phenylprop-2-enoic acid are not widely reported, the principle is well-established for similar α,β-unsaturated systems. researchgate.netmdpi.com This approach holds potential for C-C or C-X bond formation at the β-position of the molecule in an enantioselective manner.

As discussed in section 4.2, transition metal catalysis is the most established and successful approach for the asymmetric hydrogenation of 2-formamido-3-phenylprop-2-enoic acid and its analogs. researchgate.net

Rhodium Catalysis: Rhodium complexes are the gold standard for this reaction. unibo.it The combination of a rhodium precursor, such as [Rh(COD)₂]BF₄, with a vast library of chiral diphosphine ligands has provided highly active and selective catalysts for producing chiral amino acid derivatives. wikipedia.orgbeilstein-journals.org The electronic and steric properties of the ligand are fine-tuned to maximize enantioselectivity for a given substrate. nih.gov

Ruthenium Catalysis: Ruthenium-based catalysts, often using ligands like BINAP, have also been employed. While sometimes requiring different conditions, they can offer complementary reactivity and have proven superior in certain complex syntheses. nii.ac.jp

Iridium Catalysis: Iridium complexes are another class of catalysts used for asymmetric hydrogenation, although they are more commonly applied to unfunctionalized olefins or imines.

Earth-Abundant Metal Catalysis: To improve sustainability and reduce costs, catalysts based on metals like cobalt, nickel, and iron are being actively developed. Recent reports show that cobalt complexes can catalyze the asymmetric hydrogenation of α,β-unsaturated carboxylic acids with efficiencies and selectivities that rival those of noble metal catalysts. semanticscholar.org

Table 2: Comparison of Metal Catalysts in Asymmetric Hydrogenation

| Metal | Typical Ligand Type | Advantages | Disadvantages | Reference |

| Rhodium | Chiral Diphosphines | High ee, high activity, well-studied | High cost, toxicity | unibo.it |

| Ruthenium | Chiral Diphosphines (e.g., BINAP) | High ee, robust | Can require higher pressures/temperatures | nii.ac.jp |

| Cobalt | Chiral Diphosphines | Low cost, earth-abundant | Less developed, may have narrower scope | semanticscholar.org |

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations. tudelft.nl This approach offers mild reaction conditions, exceptional selectivity (enantio-, regio-, and chemo-), and a reduced environmental footprint.

For a substrate like 2-formamido-3-phenylprop-2-enoic acid, several enzymatic strategies could be envisioned:

Ene-Reductases (ERs): These enzymes, belonging to the Old Yellow Enzyme (OYE) family, catalyze the asymmetric reduction of activated C=C double bonds, such as those in α,β-unsaturated carbonyl compounds. elsevierpure.com They use a flavin cofactor and require a stoichiometric reductant (typically NADPH), which is regenerated in situ using a cofactor regeneration system (e.g., a glucose dehydrogenase). An ene-reductase could potentially reduce the double bond of 2-formamido-3-phenylprop-2-enoic acid to yield chiral N-formyl-phenylalanine.

Carboxylic Acid Reductases (CARs): These enzymes can reduce carboxylic acids directly to aldehydes. semanticscholar.orgmdpi.com While typically used for saturated acids, their application to unsaturated systems is an area of active research. semanticscholar.org A CAR could potentially reduce the carboxyl group, leading to a different class of chiral products.

Ammonia (B1221849) Lyases: Phenylalanine ammonia lyase (PAL) catalyzes the reversible elimination of ammonia from L-phenylalanine to form cinnamic acid. While the equilibrium favors elimination, under high concentrations of ammonia, the reverse reaction (amination of cinnamic acid) can occur, offering a potential route to phenylalanine derivatives.

Enzymatic Hydrolysis: If a chiral ester of the product (N-formyl-phenylalanine) were synthesized as a racemic mixture, a hydrolase enzyme like a lipase or esterase could be used for kinetic resolution by selectively hydrolyzing one of the enantiomers. researchgate.net

The application of biocatalysis to this specific substrate is less explored than metal catalysis, but it represents a promising and sustainable alternative for the future production of chiral amino acid derivatives.

Advanced Spectroscopic and Computational Characterization of 2 Formamido 3 Phenylprop 2 Enoic Acid

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Key Vibrational Modes of 2-Formamido-3-phenylprop-2-enoic Acid:

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3400 | Stretching vibration of the amine group in the formamido moiety. |

| C-H Stretch (aromatic) | ~3100-3000 | Stretching vibrations of the C-H bonds within the phenyl ring. |

| C=O Stretch (amide I) | ~1680-1650 | Primarily the stretching vibration of the carbonyl group in the formamido moiety. |

| C=C Stretch | ~1640-1620 | Stretching vibration of the carbon-carbon double bond in the enoic acid backbone. |

| N-H Bend (amide II) | ~1550-1520 | In-plane bending of the N-H bond coupled with C-N stretching in the amide group. |

| C-N Stretch (amide III) | ~1250-1200 | A complex vibration involving C-N stretching and N-H bending. |

Note: The exact wavenumbers can vary based on the physical state of the sample (solid or solution) and intermolecular interactions.

Studies on similar molecules have demonstrated the utility of combining experimental FTIR and Raman data with theoretical calculations to achieve a complete assignment of the vibrational spectrum. researchgate.netresearchgate.net This dual approach allows for a more confident elucidation of the molecular structure. vliz.be

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and conformational details of 2-Formamido-3-phenylprop-2-enoic acid in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals for 2-Formamido-3-phenylprop-2-enoic acid include:

Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm, corresponding to the protons on the phenyl ring.

Olefinic Proton: A singlet or doublet in the vinylic region, typically around δ 6.0-7.5 ppm.

Amide Proton (N-H): A broad singlet that can appear over a wide range of chemical shifts, often dependent on solvent and concentration.

Formyl Proton (CHO): A singlet typically observed downfield, around δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For a related compound, 2-(Acetylamino)-3-phenyl-2-propenoic acid, characteristic chemical shifts have been reported, offering a reference for the expected signals of 2-Formamido-3-phenylprop-2-enoic acid. chemicalbook.com

Expected ¹³C NMR Chemical Shifts for 2-Formamido-3-phenylprop-2-enoic Acid:

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~165-175 |

| Aromatic Carbons | ~125-140 |

| Olefinic Carbons (C=C) | ~120-145 |

| Formyl Carbon (CHO) | ~160-165 |

Note: These are estimated ranges, and the actual values can be influenced by the solvent and other experimental conditions.

Detailed analysis of coupling constants and through-space interactions (e.g., via NOESY experiments) can further elucidate the preferred conformation of the molecule in solution.

Electronic Spectroscopy (UV-Vis) and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The chromophores present in 2-Formamido-3-phenylprop-2-enoic acid, namely the phenyl group and the conjugated system of the enoic acid and formamido moieties, are expected to give rise to distinct absorption bands.

The electronic spectrum is anticipated to show absorptions corresponding to π → π* transitions. Phenolic compounds, which share some structural similarities, typically exhibit intense absorption bands around 280 nm. researchgate.net For conjugated systems like the one present in this molecule, an absorption band around 320 nm is also characteristic. researchgate.net The exact position and intensity of these bands are influenced by the solvent polarity.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of 2-Formamido-3-phenylprop-2-enoic acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, in the mass spectrum of a similar compound, isoindole, the removal of a methanol (B129727) molecule from the molecular ion was observed, providing evidence for the presence of a methyl ester group. mdpi.com Similarly, for 2-Formamido-3-phenylprop-2-enoic acid, characteristic fragmentation patterns would involve the loss of small neutral molecules like CO, H₂O, or parts of the formamido and phenyl groups, helping to piece together the molecular structure.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) has become a standard computational tool for investigating the geometric and electronic properties of molecules. researchgate.net DFT calculations can be employed to optimize the geometry of 2-Formamido-3-phenylprop-2-enoic acid, providing accurate bond lengths, bond angles, and dihedral angles. mdpi.com

These calculations are also instrumental in predicting vibrational frequencies, which can be compared with experimental FTIR and Raman spectra to aid in peak assignment. nih.gov Furthermore, DFT can be used to calculate NMR chemical shifts, offering a theoretical counterpart to experimental data. The analysis of frontier molecular orbitals (HOMO and LUMO) from DFT calculations provides insights into the molecule's reactivity and electronic transitions. mdpi.com

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules in solution. mdpi.com By simulating the movement of the solute and solvent molecules over time, MD can provide a detailed picture of the conformational landscape of 2-Formamido-3-phenylprop-2-enoic acid. mdpi.com

These simulations can reveal the preferred conformations in a particular solvent, the nature of solute-solvent interactions, and the flexibility of different parts of the molecule. This information is complementary to the static picture provided by other experimental and computational techniques, offering a more complete understanding of the molecule's behavior in a realistic environment.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors provide quantitative insights into the molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the molecule's polarizability.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η).

For a molecule structurally similar to 2-Formamido-3-phenylprop-2-enoic acid, computational studies using Density Functional Theory (DFT) would yield the following types of results.

| Parameter | Symbol | Value (Illustrative) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 eV |

| HOMO-LUMO Energy Gap | ΔE | 4.5 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 2.0 eV |

| Electronegativity | χ | 4.25 eV |

| Chemical Hardness | η | 2.25 eV |

| Chemical Softness | S | 0.22 eV-1 |

| Chemical Potential | μ | -4.25 eV |

| Electrophilicity Index | ω | 4.01 eV |

The distribution of the HOMO and LUMO orbitals provides further insight. In molecules of this type, the HOMO is typically localized over the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed across the carboxylic acid and formamido groups, suggesting these are the likely sites for nucleophilic attack.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly DFT, allows for the prediction of various spectroscopic parameters. By calculating properties such as vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible), a theoretical spectrum can be generated. Comparing these predicted spectra with experimentally obtained data is a powerful method for structural confirmation and understanding the molecule's properties.

For a definitive study of 2-Formamido-3-phenylprop-2-enoic acid, researchers would first synthesize and purify the compound. Experimental spectra (FT-IR, FT-Raman, ¹H-NMR, ¹³C-NMR, and UV-Vis) would then be recorded. Concurrently, the molecule's geometry would be optimized using a suitable computational method (e.g., DFT with the B3LYP functional and a 6-311++G(d,p) basis set).

The vibrational frequencies are calculated from the optimized geometry. Since theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, the computed values are typically scaled by a factor to improve agreement with experimental data.

Below is an illustrative comparison of calculated and experimental vibrational frequencies for key functional groups that would be expected in 2-Formamido-3-phenylprop-2-enoic acid.

| Vibrational Mode | Functional Group | Experimental Wavenumber (cm-1) (Illustrative) | Calculated Wavenumber (cm-1) (Illustrative) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 3450 | 3465 |

| N-H stretch | Amide | 3320 | 3335 |

| C-H stretch (aromatic) | Phenyl Ring | 3060 | 3075 |

| C=O stretch | Carboxylic Acid | 1710 | 1725 |

| C=O stretch (Amide I) | Amide | 1680 | 1695 |

| C=C stretch | Alkene | 1630 | 1642 |

| N-H bend (Amide II) | Amide | 1540 | 1555 |

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach and compared to experimental values. A strong correlation between the predicted and experimental data for vibrational frequencies and NMR chemical shifts would provide robust confirmation of the molecular structure of 2-Formamido-3-phenylprop-2-enoic acid.

Role of 2 Formamido 3 Phenylprop 2 Enoic Acid As a Synthetic Building Block

Precursor for Bioactive Compounds

The most prominent role of 2-Formamido-3-phenylprop-2-enoic acid is as a direct precursor in the synthesis of the essential amino acid, phenylalanine. This transformation is a cornerstone of the classic Erlenmeyer-Plöchl synthesis, a method developed in the late 19th century for the preparation of amino acids. drugfuture.comwikipedia.org In this process, an azlactone (an unsaturated 5-oxazolone) is formed from the condensation of N-formylglycine and benzaldehyde (B42025). Subsequent mild alkaline hydrolysis of this azlactone intermediate yields 2-Formamido-3-phenylprop-2-enoic acid.

The final step to obtain phenylalanine is the reduction of the carbon-carbon double bond. This hydrogenation reaction converts the dehydroamino acid scaffold into the saturated amino acid structure. This classical route provides a purely synthetic pathway to an essential biomolecule, highlighting the fundamental importance of 2-Formamido-3-phenylprop-2-enoic acid as a key intermediate.

| Reactant | Reaction Type | Product | Significance |

|---|---|---|---|

| 2-Formamido-3-phenylprop-2-enoic acid | Reduction (Hydrogenation) | Phenylalanine | Synthesis of an essential amino acid. wikipedia.org |

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a direct precursor to phenylalanine, 2-Formamido-3-phenylprop-2-enoic acid is a valuable intermediate for constructing more complex molecular architectures. The double bond is a key functional group that allows for a variety of chemical modifications.

One of the most powerful applications is in asymmetric synthesis. The development of chiral catalysts allows for stereoselective hydrogenation of the double bond. This process can be controlled to produce either L-phenylalanine or D-phenylalanine with high enantiomeric purity. These chiral amino acids are critical building blocks for:

Peptides and Peptidomimetics: Non-natural amino acids are incorporated into peptide structures to enhance stability, receptor affinity, or create novel biological activities.

Pharmaceuticals: Many drugs contain chiral centers derived from amino acids. For instance, derivatives of 2-amino-3-hydroxy-3-phenylpropionic acid are used as intermediates in the synthesis of certain antibiotics. google.com

Natural Product Synthesis: The core structure is found in numerous alkaloids and other complex natural products.

The reactivity of the α,β-unsaturated carbonyl system also allows for other additions, making it a versatile node for introducing molecular diversity in a synthetic sequence.

Applications in Polymer Chemistry and Materials Science

While direct applications of 2-Formamido-3-phenylprop-2-enoic acid in polymer science are not extensively documented, its structure contains functionalities that suggest potential utility. As a derivative of acrylic acid, it can be considered a functionalized monomer.

Potential, though less explored, applications could include:

Functional Polymers: The phenyl and formamido groups could be incorporated into polymer chains to impart specific properties such as hydrophobicity, hydrogen bonding capabilities, or sites for post-polymerization modification.

Biocompatible Materials: Polymers derived from amino acid precursors are of interest for creating biocompatible or biodegradable materials for medical applications.

The development of specialized polymerization techniques could enable the incorporation of such dehydroamino acid derivatives into novel materials, although this remains an area for future research.

Derivatization for Prodrug Design and Conjugates

Prodrug design is a well-established strategy in medicinal chemistry to improve the pharmacological properties of a drug, such as its solubility, stability, or targeted delivery. google.com 2-Formamido-3-phenylprop-2-enoic acid possesses multiple functional groups that can be chemically modified to create prodrugs or bioconjugates.

The primary sites for derivatization are the carboxylic acid and the N-formyl group.

Carboxylic Acid Esterification: The carboxylic acid can be converted into an ester. This modification typically increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. In the body, cellular esterases can cleave the ester bond to release the active, free-acid form of the drug.

Amide Modification: While the formamido group is relatively simple, it can be exchanged for more complex acyl groups to modulate the compound's properties or to link it to another molecule.

This strategy is particularly relevant when the core structure is part of a larger bioactive molecule. By masking a key functional group, a prodrug can remain inactive until it reaches its target tissue or organ, where enzymatic or chemical activation occurs. This can reduce off-target side effects and improve the therapeutic index of a drug.

| Modification Site | Type of Derivative | Purpose in Prodrug Design |

|---|---|---|

| Carboxylic Acid | Ester (e.g., Ethyl Ester) | Increase lipophilicity, improve membrane permeability. |

| N-Formyl Group | Alternative Acyl Group | Modulate stability, attach a targeting moiety. |

| Double Bond | Conjugate Addition | Attach a thiol-containing molecule (e.g., glutathione) for targeted release. |

Biosynthetic Relevance and Enzymatic Conversions Pertaining to 2 Formamido 3 Phenylprop 2 Enoic Acid

Phenylpropanoid Pathway and Related Metabolites

The biosynthesis of phenylpropanoids is a crucial metabolic pathway in plants, responsible for the production of a vast array of natural products. wikipedia.org This pathway commences with the aromatic amino acid L-phenylalanine. nih.gov The initial and rate-limiting step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid. nih.gov This reaction is a pivotal entry point into the phenylpropanoid pathway.

Following its formation, trans-cinnamic acid can undergo a series of enzymatic modifications, including hydroxylation, methylation, and ligation to Coenzyme A, to generate a variety of hydroxycinnamic acids and their derivatives. wikipedia.org For instance, cinnamic acid is hydroxylated by cinnamic acid 4-hydroxylase (C4H) to produce p-coumaric acid, a central intermediate. nih.gov From p-coumaric acid, the pathway branches out to produce a multitude of compounds, including flavonoids, lignans, stilbenes, and monolignols (precursors to lignin). wikipedia.orgresearchgate.net

The core structure of 2-formamido-3-phenylprop-2-enoic acid, a phenylpropene skeleton, strongly suggests its biogenetic origin from an intermediate of the phenylpropanoid pathway. It is plausible that a derivative of cinnamic acid or phenylalanine serves as the direct precursor. The introduction of the formamido group at the C2 position represents a key derivatization step.

Table 1: Key Enzymes and Intermediates in the Phenylpropanoid Pathway

| Enzyme | Substrate | Product | Role in Pathway |

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Committing step of the pathway |

| Cinnamic acid 4-hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | Introduces a hydroxyl group |

| 4-Coumarate:CoA ligase (4CL) | p-Coumaric acid | p-Coumaroyl-CoA | Activates the carboxylic acid |

Enzymatic Derivatization and Biotransformations

The formation of the formamido group in 2-formamido-3-phenylprop-2-enoic acid is a key structural feature. In biochemistry, formamido groups can be introduced through several enzymatic mechanisms. One possibility is the action of a formyltransferase, which would utilize a formyl donor such as 10-formyltetrahydrofolate to transfer a formyl group to an amino precursor. If the biosynthetic route proceeds via an amino-substituted phenylpropanoic acid, an enzyme from the formyltransferase class could catalyze this transformation.

Another potential route involves the enzymatic oxidation of a methylamino group or the cleavage of a larger molecule that yields the formamido functionality. Biotransformation studies on related phenolic compounds have demonstrated a wide range of enzymatic modifications, including glycosylation, methylation, and acylation, which diversify the chemical space of natural products. nih.gov While direct enzymatic synthesis of 2-formamido-3-phenylprop-2-enoic acid is not documented, the enzymatic machinery for such a conversion theoretically exists within the known spectrum of biochemical reactions. For example, lipases have been used in the enzymatic synthesis of formate (B1220265) esters, showcasing the potential for enzymes to utilize formic acid or its derivatives. nih.govnih.gov

Metabolic Fates and Degradation Pathways (Biochemical Perspective)

The metabolic fate of phenylpropanoids in organisms that consume them, or within the producing plants themselves, generally involves degradation into smaller, readily metabolizable units. The degradation of phenylpropanoid structures often begins with the modification or cleavage of the side chain.

For 2-formamido-3-phenylprop-2-enoic acid, a likely initial step in its degradation would be the hydrolysis of the formamido group by a deformylase or an amidase to yield 2-amino-3-phenylprop-2-enoic acid and formic acid. The resulting amino acid derivative could then be further metabolized. The phenyl ring itself is typically hydroxylated and subsequently undergoes ring cleavage, a common strategy in the degradation of aromatic compounds.

The propene side chain can be subject to various enzymatic attacks, including reduction of the double bond, oxidation, or decarboxylation. mdpi.com The ultimate degradation products would likely be simple organic acids that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. The specific enzymes and intermediates in the degradation pathway of 2-formamido-3-phenylprop-2-enoic acid remain to be elucidated, but the general principles of aromatic compound catabolism provide a framework for its likely metabolic fate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Formamido-3-phenylprop-2-enoic acid with high purity?

- Methodological Answer : Optimize reaction conditions using a two-step synthesis: (1) Condensation of phenylprop-2-enoic acid derivatives with formamide under reflux in anhydrous DMF, and (2) purification via reverse-phase HPLC with a C18 column (acetonitrile/water gradient). Monitor reaction progress by TLC (silica gel, UV detection) and confirm purity by -NMR (DMSO-d6, 400 MHz) to ensure absence of byproducts like unreacted formamide or deaminated analogs .

Q. How can the stereochemical configuration of 2-Formamido-3-phenylprop-2-enoic acid be determined experimentally?

- Methodological Answer : Employ X-ray crystallography for unambiguous confirmation. Use SHELX-97 for structure solution and refinement . For crystals unsuitable for diffraction, use -NMR coupling constants (J values) and NOESY experiments to infer spatial arrangement. Compare results with analogous compounds (e.g., sulfonamide derivatives in ) to validate assignments .

Q. What analytical techniques are critical for characterizing hydrogen-bonding interactions in this compound?

- Methodological Answer : Utilize FTIR spectroscopy to identify N–H and O–H stretching vibrations (3200–3500 cm). Complement with graph-set analysis of X-ray crystallographic data (e.g., using ORTEP-3 for hydrogen-bonding network visualization) to classify motifs like rings or chains, which are common in enolic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data arising from polymorphism or twinning?

- Methodological Answer : For twinned crystals, apply SHELXL’s TWIN/BASF refinement to model twin domains . For polymorphs, perform differential scanning calorimetry (DSC) to identify phase transitions and pair with variable-temperature XRD to track structural changes. Cross-reference with computational models (DFT or MD simulations) to predict stable polymorphs under varying conditions .

Q. What strategies mitigate racemization during synthesis of optically active 2-Formamido-3-phenylprop-2-enoic acid derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates and prevent racemization. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase). For sensitive intermediates, conduct reactions at low temperatures (−20°C) and avoid prolonged exposure to basic conditions .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., peptidases or kinases). Validate with QSAR models trained on substituent effects (e.g., Hammett σ values for the phenyl ring). Synthesize top candidates and assay in vitro (IC) to correlate computational predictions with experimental results .

Data Reporting and Best Practices

Q. What are the best practices for reporting crystallographic data of this compound?

- Methodological Answer : Follow IUCr guidelines: Include CIF files with full refinement parameters (R-factors, residual density maps) and validate using CheckCIF. Use ORTEP-3 to generate publication-quality thermal ellipsoid plots, highlighting anisotropic displacement parameters. Disclose twinning or disorder in the "Crystal data" section .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : Cross-validate using multiple techniques: If NMR suggests a different conformation than XRD, conduct variable-temperature NMR to probe dynamic behavior. For solid-state vs. solution discrepancies, analyze via solid-state NMR (ssNMR) or Raman spectroscopy to identify lattice effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.